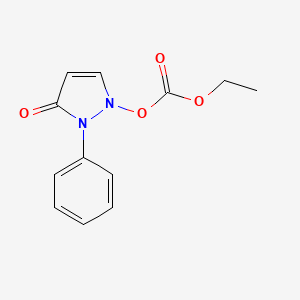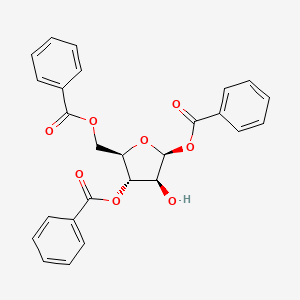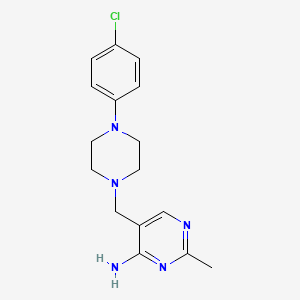
5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)- is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)- typically involves multi-step organic reactions. Common starting materials might include substituted anilines, methoxybenzenes, and thiols. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce halogens or other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or signaling molecules. Their interactions with biological macromolecules can provide insights into cellular processes.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties. It could be a candidate for drug development, targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Pyrimidinecarbonitrile, 4-amino-6-(phenyl)-2-(methylthio)-
- 5-Pyrimidinecarbonitrile, 4-amino-6-(4-chlorophenyl)-2-(methylthio)-
- 5-Pyrimidinecarbonitrile, 4-amino-6-(4-nitrophenyl)-2-(methylthio)-
Uniqueness
The uniqueness of 5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)- lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxy group, for example, can influence the compound’s reactivity and interaction with biological targets, differentiating it from similar compounds.
Propriétés
Numéro CAS |
89445-59-0 |
|---|---|
Formule moléculaire |
C13H12N4OS |
Poids moléculaire |
272.33 g/mol |
Nom IUPAC |
4-amino-6-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H12N4OS/c1-18-9-5-3-8(4-6-9)11-10(7-14)12(15)17-13(16-11)19-2/h3-6H,1-2H3,(H2,15,16,17) |
Clé InChI |
JYLIZLLSDDKHOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)




![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)





